

Application Note: Scalable Manufacturing Process for Methyl 3-methoxy-2-methylacrylate

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Compound of Interest

Compound Name: Methyl 3-methoxy-2-methylacrylate

CAS No.: 82387-42-6

Cat. No.: B8353534

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-methyl-

-methoxyacrylate; 2-Methyl-3-methoxyacrylic acid methyl ester.[1]

Executive Summary

Methyl 3-methoxy-2-methylacrylate is a structural motif found in numerous bioactive natural products and synthetic agrochemicals.[1] Its manufacturing is frequently bottlenecked by thermodynamic instability and the challenge of controlling E/Z stereoselectivity. This protocol outlines a robust, two-step "one-pot" synthesis via the Claisen condensation of methyl propionate with methyl formate, followed by O-methylation.[1] This route is selected for its atom economy, availability of commodity starting materials, and scalability compared to ketene-acetal cracking routes.

Process Chemistry & Mechanism

The synthesis relies on the C-formylation of an ester enolate, followed by the trapping of the resulting enol with a methylating agent.

Reaction Pathway[1][2]

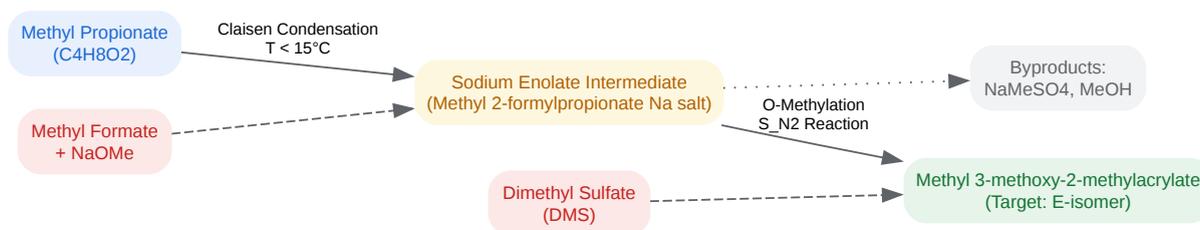
- Enolization & Formylation: Sodium methoxide deprotonates methyl propionate at the

-position.[1] The resulting enolate attacks methyl formate to generate the sodium salt of methyl 2-formylpropionate (also existing as the enolate of methyl 3-hydroxy-2-methylacrylate).[1]

- O-Methylation: The sodium enolate reacts with dimethyl sulfate (DMS) via an mechanism to lock the enol ether, yielding the target product.

Critical Quality Attribute (CQA): The reaction predominantly yields the thermodynamically stable (E)-isomer, which is often the bioactive form. However, process parameters (T, solvent polarity) must be controlled to minimize the (Z)-isomer and C-methylation byproducts.[1]

Reaction Scheme Diagram



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Figure 1: Reaction pathway for the synthesis of Methyl 3-methoxy-2-methylacrylate via formylation-methylation.

Detailed Experimental Protocol

Scale: 1.0 kg Input (Methyl Propionate) Expected Yield: 80–85% Purity Target: >98.0% (GC)[1]

Reagents & Equipment

Reagent	CAS	Eq. (Molar)	Mass/Vol	Role
Methyl Propionate	554-12-1	1.00	1000 g	Substrate
Methyl Formate	107-31-3	1.20	818 g	Formylating Agent
Sodium Methoxide (30% in MeOH)	124-41-4	1.10	2248 g	Base
Dimethyl Sulfate (DMS)	77-78-1	1.15	1645 g	Methylating Agent
Toluene	108-88-3	N/A	3000 mL	Solvent
Water	7732-18-5	N/A	2000 mL	Quench

Equipment:

- 5L Jacketed Glass Reactor with overhead stirrer (high torque).[1]
- Cryostat (Capacity: -10°C to 80°C).[1]
- Addition funnels (pressure-equalizing).[1]
- Nitrogen inerting system.[1]

Step-by-Step Methodology

Stage 1: C-Formylation (Enolate Formation)[1]

- System Prep: Purge the reactor with
 . Ensure the system is strictly anhydrous; moisture destroys NaOMe and methyl formate.
- Base Charging: Charge Sodium Methoxide (30% solution) and Toluene into the reactor.
- Cooling: Cool the mixture to 0–5°C.

- Expert Insight: Low temperature is crucial here.[1] Higher temperatures (>20°C) during mixing promote self-condensation of methyl propionate (Claisen self-reaction) rather than cross-condensation with methyl formate.[1]
- Addition: Mix Methyl Propionate and Methyl Formate in a separate vessel. Add this mixture dropwise to the reactor over 2–3 hours, maintaining internal temperature .
- Reaction: After addition, allow the slurry to warm to 20°C and stir for 4–6 hours.
 - Observation: The mixture will become a thick, white/yellow suspension (the sodium enolate salt). Ensure stirring is adequate to prevent sedimentation.[1]

Stage 2: O-Methylation[1]

- Cooling: Cool the enolate suspension back to 0–5°C.
- DMS Addition: Add Dimethyl Sulfate (DMS) dropwise over 2 hours.
 - Safety Critical: DMS is highly toxic and mutagenic.[1] Use a closed loop system if possible. The reaction is exothermic; do not allow $T > 25^{\circ}\text{C}$ during addition to prevent uncontrolled thermal runaway.
- Completion: Heat the mixture to 40–45°C and stir for 2 hours.
 - Validation: Check conversion by GC.[1][2] The intermediate enolate peak should disappear.

Stage 3: Workup & Isolation

- Quench: Cool to 20°C. Add Water (2000 mL) slowly to quench excess DMS and dissolve inorganic salts (NaMeSO₄).
 - Note: Stir for 30 mins to ensure complete hydrolysis of residual DMS.
- Phase Separation: Stop stirring and allow layers to separate. Collect the upper organic (Toluene) layer.

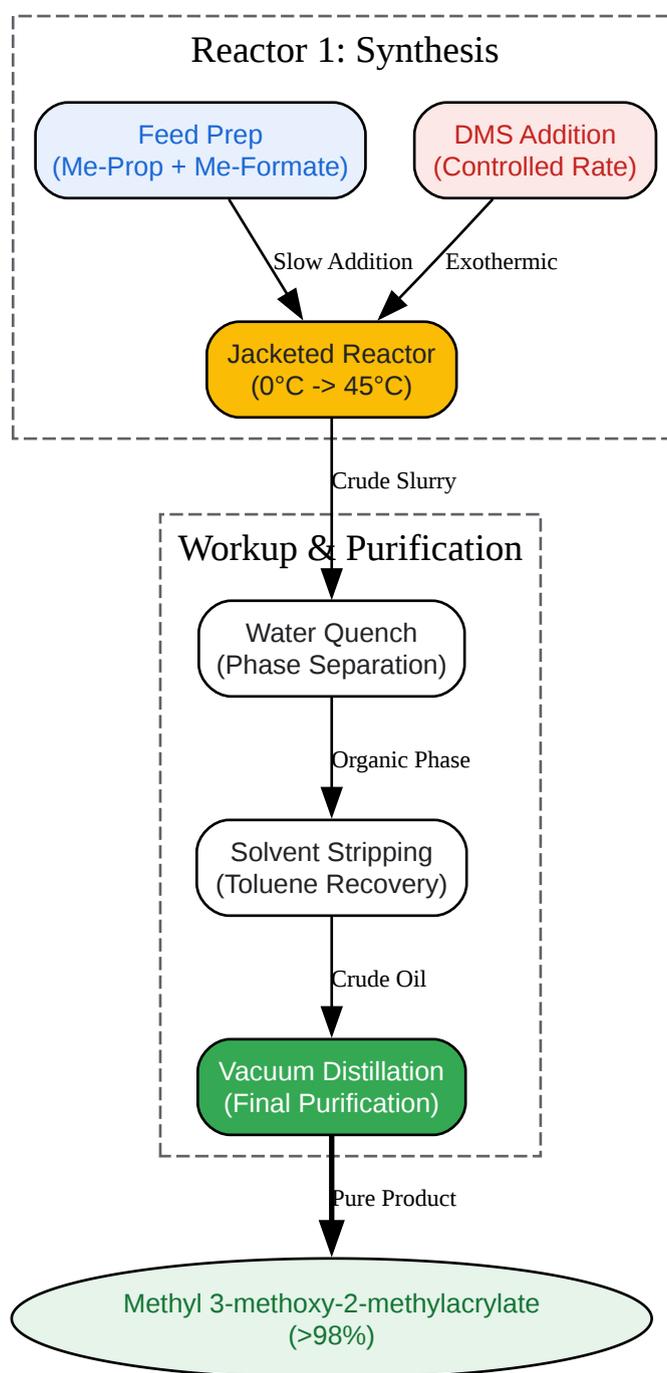
- Extraction: Re-extract the aqueous layer with Toluene (500 mL) to recover dissolved product. Combine organic layers.
- Solvent Removal: Strip Toluene under reduced pressure (Rotavap: 50°C, 100 mbar).
- Distillation: Purify the crude oil via fractional vacuum distillation.
 - Boiling Point: ~70–75°C at 5–10 mmHg (approximate).[1]
 - Result: Clear, colorless liquid.

Process Safety & Control Strategy

Hazard Analysis

- Dimethyl Sulfate (DMS): Category 1 Carcinogen.[1] Fatal if inhaled.[1]
 - Control: Use 10% Ammonia solution for emergency neutralization of spills.[1] All vent lines must pass through a scrubber (NaOH solution).[1]
- Methyl Formate: Extremely flammable (Flash point: -19°C).[1] High vapor pressure.[1]
 - Control: Condenser temperature must be <-10°C to prevent loss.[1]

Process Flow Diagram (PFD)



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Figure 2: Industrial process flow for the manufacturing of Methyl 3-methoxy-2-methylacrylate.

Analytical Quality Control

To ensure batch consistency, the following parameters must be monitored.

Parameter	Method	Specification	Note
Purity	GC-FID	98.0%	DB-5 or equivalent column
Isomer Ratio	GC/NMR	E-isomer > 90%	Z-isomer is a common impurity
Water Content	Karl Fischer	< 0.1%	Critical for stability
Residual DMS	GC-MS	< 10 ppm	Safety requirement

NMR Characterization (400 MHz, CDCl₃):

- 7.35 (s, 1H, =CH-O) – Diagnostic for E-isomer[1]
- 3.85 (s, 3H, O-CH₃ ester)[1]
- 3.70 (s, 3H, =C-O-CH₃ ether)[1]
- 1.85 (s, 3H, C-CH₃)[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (<60%)	Moisture in reactor	Dry toluene via azeotropic distillation before adding NaOMe.[1]
Solidification	Thick slurry formation	Increase toluene volume or use mechanical stirring (anchor impeller).[1]
High Z-isomer	High reaction temp	Keep formylation <10°C and methylation <45°C.
Color (Yellow/Brown)	Polymerization	Add radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot.

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